4-(苄氧基)-3,5-二甲氧基苯甲醛

概述

描述

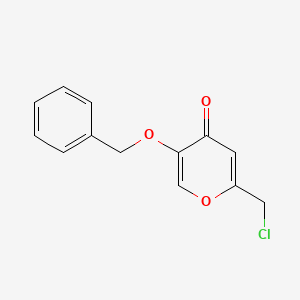

4-(Benzyloxy)-3,5-dimethoxybenzaldehyde is a chemical compound that is part of a broader class of organic molecules known for their aromatic characteristics and functional groups. The compound features a benzaldehyde core with methoxy and benzyloxy substituents, which influence its reactivity and physical properties. While the specific compound is not directly synthesized in the provided papers, related compounds and methodologies offer insights into its potential synthesis and properties.

Synthesis Analysis

The synthesis of related compounds provides a foundation for understanding how 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde might be synthesized. For instance, the regioselective reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethyl acetal is a key step in synthesizing 4-alkyl-3,5-dimethoxybenzaldehydes, which are structurally similar to the compound . Additionally, the synthesis of 4-benzyloxy-2-methoxybenzaldehyde from 3-methoxyphenol via O-alkylation and Vilsmeier-Hack (V-H) reaction suggests a possible synthetic route for the target compound, with modifications to the starting materials and reaction conditions .

Molecular Structure Analysis

The molecular structure of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde can be inferred from related compounds. For example, the crystal structure of a dihydropyridine derivative synthesized from a dimethoxybenzaldehyde precursor provides insights into the spatial arrangement of methoxy groups on a benzene ring . This information can be extrapolated to predict the molecular geometry and potential intermolecular interactions of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde.

Chemical Reactions Analysis

The reactivity of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde can be anticipated based on the behavior of similar compounds. The synthesis of 4-benzyloxy-2-methoxybenzaldehyde and its subsequent reactions indicate that the benzyloxy and methoxy groups can withstand certain conditions without degradation . Moreover, the synthesis of various derivatives from a triazolone compound with a hydroxybenzylidenamino moiety suggests that the aldehyde group in 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde would be reactive towards nucleophilic addition .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde can be deduced from the properties of structurally related compounds. For instance, the solubility and acidity of triazolone derivatives in non-aqueous media provide a reference for the potential solubility and acidity of the compound of interest . The stability and fluorescence of a dithiobis derivative used for aromatic aldehyde detection also suggest that 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde may exhibit stability under certain conditions and could potentially be used in fluorescence-based applications .

科学研究应用

结构和分子研究

- 该化合物已被用于探索分子结构和键交替的研究。例如,研究了与4-(苄氧基)-3,5-二甲氧基苯甲醛密切相关的3,4-二甲氧基苯甲醛衍生物的晶体和分子结构,揭示了由于o-二甲氧基基团而导致的环几何结构的显著变化。这符合角基团诱导键交替(AGIBA)(Krygowski et al., 1998)的概念。

合成和光学研究

- 该化合物在金属配合物的合成和光学研究中起着重要作用。例如,合成并表征了3,4-二甲氧基苯甲醛[5-(2-羟基苯基)-1,3,4-噁二唑-2-基]腙金属配合物,揭示了它们的光学吸收光谱和分子几何结构的见解 (Mekkey, Mal, & Kadhim, 2020)。

天然化合物的合成

- 该化合物已被用于天然产物如4'-去甲基大叶黄酮的全合成,其中它作为起始物质。这种合成有助于理解这类天然产物的结构和潜在应用 (Güneş & Gören, 2007)。

非线性光学响应和抗氧化性质

- 研究还涉及4-苄氧基苯甲醛衍生物的非线性光学响应、光谱特征和结合活性。这些研究有助于理解它们在非线性应用和抗氧化性质方面的潜力,以及它们与生物分子如Tau蛋白的相互作用 (Anbu et al., 2017)。

光物理性质

- 已进行了与4-羟基-3,5-二甲氧基苯甲醛等密切相关化合物的光物理性质研究。这些研究考察了不同溶剂、pH值和β-环糊精对光物理性质的影响,有助于更好地理解分子内电荷转移和氢键效应 (Stalin & Rajendiran, 2005)。

合成技术

- 该化合物及其衍生物已通过各种方法合成,如O-烷基化反应和Vilsmeier-Hack(V-H)反应,展示了合成策略在生产这些复杂分子方面的灵活性和适应性 (Yong-zhong, 2011)。

酶反应和生化研究

- 已研究了涉及4-苄氧基-3-甲氧基苯甲醛和其他甲氧基取代苯甲醛的酶反应,特别是在真菌中由芳基醇脱氢酶还原的情况。这些研究有助于我们理解生化过程和潜在的工业应用 (Muheim et al., 1991)。

未来方向

The future directions of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde research could involve further exploration of its potential applications in the treatment of various diseases. For instance, a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives was designed, synthesized, and evaluated for the treatment of Parkinson’s disease .

作用机制

Target of Action

Benzyloxy compounds have been associated with various biochemical reactions, including the suzuki–miyaura cross-coupling , which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

For instance, the benzylic hydrogens of alkyl substituents on a benzene ring are activated towards free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .

Biochemical Pathways

Benzyloxy compounds are known to be involved in various biochemical reactions, including oxidative degradation . This process is usually effected by hot acidic permanganate solutions .

Result of Action

The removal of a benzylic hydrogen results in a smaller energy gain, which requires less energy than removing a ring hydrogen . This is because the latter destroys the aromaticity of the ring .

生化分析

Biochemical Properties

4-(Benzyloxy)-3,5-dimethoxybenzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. The interaction with cytochrome P450 can lead to the formation of reactive intermediates, which may further interact with other biomolecules, potentially leading to modifications in their structure and function .

Cellular Effects

The effects of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving oxidative stress and inflammation. By modulating the activity of key signaling molecules, 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde can alter gene expression and cellular metabolism. For instance, it may upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s ability to combat oxidative damage .

Molecular Mechanism

At the molecular level, 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific sites on enzymes, leading to either inhibition or activation of their activity. For example, the compound can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and regulation. Additionally, 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde can induce changes in gene expression by interacting with transcription factors, thereby influencing the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde can result in adaptive responses in cells, such as the upregulation of detoxifying enzymes. These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s impact on cellular function .

Dosage Effects in Animal Models

The effects of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against cellular damage. At higher doses, it can induce toxic effects, including oxidative stress and inflammation. These adverse effects are often dose-dependent, with a threshold beyond which the compound’s toxicity becomes apparent. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing the risks .

Metabolic Pathways

4-(Benzyloxy)-3,5-dimethoxybenzaldehyde is involved in several metabolic pathways, primarily those related to its biotransformation by cytochrome P450 enzymes. The compound undergoes oxidation and reduction reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and activity, as well as its potential to interact with other metabolic pathways. Understanding these pathways is essential for predicting the compound’s behavior in biological systems .

Transport and Distribution

The transport and distribution of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in particular tissues. For instance, the compound may be transported into cells via organic anion transporters, which are known to mediate the uptake of various organic compounds. The distribution of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde can affect its overall bioactivity and therapeutic potential .

Subcellular Localization

The subcellular localization of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde is a critical factor in determining its activity and function. The compound may localize to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, where it can exert its effects on cellular processes. Targeting signals and post-translational modifications can direct the compound to these compartments, influencing its interactions with other biomolecules and its overall efficacy. Understanding the subcellular localization of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde is essential for elucidating its mechanism of action and potential therapeutic applications .

属性

IUPAC Name |

3,5-dimethoxy-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-18-14-8-13(10-17)9-15(19-2)16(14)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQUHZIDRBKPNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OCC2=CC=CC=C2)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50215586 | |

| Record name | Benzaldehyde, 3,5-dimethoxy-4-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50215586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6527-32-8 | |

| Record name | Benzaldehyde, 3,5-dimethoxy-4-(phenylmethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006527328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 3,5-dimethoxy-4-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50215586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

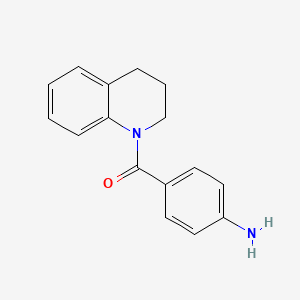

Q1: What is the role of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde in organic synthesis?

A1: 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde serves as a crucial starting material in the total synthesis of naturally occurring compounds. For instance, it is used in the synthesis of (±)-4′-demethylmacrophyllol, an 8-Hydroxy-3-(4-hydroxy-3,5-dimethoxy-phenyl)-isochroman-1-one. [] This compound is synthesized through a four-step process starting with 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde and a phosphonium salt, resulting in a 44% overall yield. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid](/img/structure/B1274025.png)

![4-allyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274048.png)

![N,N-dimethyl-4-({[3-(morpholin-4-yl)propyl]amino}methyl)aniline](/img/structure/B1274061.png)

![6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1274065.png)